1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N'-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and chromone moieties
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(4-oxochromen-3-yl)methylideneamino]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O4/c1-8-12(19-23-24(8)15-14(17)21-28-22-15)16(26)20-18-6-9-7-27-11-5-3-2-4-10(11)13(9)25/h2-7H,1H3,(H2,17,21)(H,20,26)/b18-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBTUDRJYWERME-NGYBGAFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=COC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=COC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization.
Preparation of 4-Amino-1,2,5-oxadiazole: This can be synthesized by reacting 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures.
Formation of the Triazole Ring: The triazole ring can be formed by cyclization reactions involving hydrazides and acetylenes under acidic or basic conditions.
Chromone Derivative Formation: The chromone moiety can be synthesized through the condensation of appropriate aldehydes with active methylene compounds under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The chromone moiety can be reduced to form dihydrochromone derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Dihydrochromone derivatives.
Substitution: Various alkyl or acyl derivatives of the hydrazide group.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole .
- 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide .
Uniqueness
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N’-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
